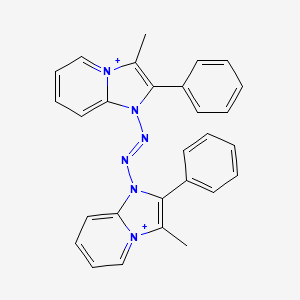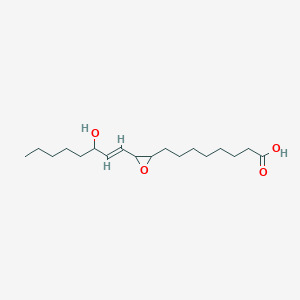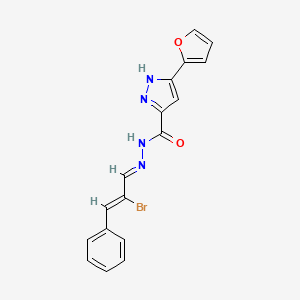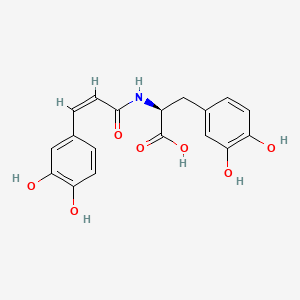
Fazadinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El bromuro de fazadinio es un agente bloqueador neuromuscular no despolarizante que se utiliza principalmente como relajante muscular durante los procedimientos quirúrgicos. Actúa como un antagonista del receptor nicotínico de acetilcolina, lo que lleva a un bloqueo neuromuscular . Este compuesto es conocido por su rápida aparición y su duración relativamente corta de acción en comparación con otros agentes bloqueadores neuromusculares .
Métodos De Preparación
La síntesis del bromuro de fazadinio implica la formación de un compuesto azo a través de una reacción de diazotación. Los pasos clave incluyen:
Diazotación: Los derivados de anilina se tratan con ácido nitroso para formar sales de diazonio.
Reacción de Acoplamiento: Las sales de diazonio se acoplan entonces con derivados de imidazol para formar el compuesto azo.
Bromación: El paso final implica la bromación del compuesto azo para producir bromuro de fazadinio.
Análisis De Reacciones Químicas
El bromuro de fazadinio experimenta varios tipos de reacciones químicas:
Oxidación: El bromuro de fazadinio puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: El compuesto puede reducirse a sus correspondientes derivados de amina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El bromuro de fazadinio tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El bromuro de fazadinio ejerce sus efectos uniéndose competitivamente a los receptores nicotínicos de acetilcolina en la placa terminal motora, evitando que la acetilcolina se una y, por lo tanto, inhibiendo la transmisión neuromuscular. Esto lleva a la parálisis muscular, que es útil durante los procedimientos quirúrgicos . La duración de la acción es más corta en especies inferiores en comparación con los primates, y el tiempo de inicio es similar al de la succinilcolina .
Comparación Con Compuestos Similares
El bromuro de fazadinio es único entre los agentes bloqueadores neuromusculares debido a su rápida aparición y corta duración de acción. Los compuestos similares incluyen:
Pancuronio: Un agente bloqueador neuromuscular no despolarizante con una duración de acción más larga.
Vecuronium: Otro agente no despolarizante con duración intermedia.
Rocuronium: Conocido por su rápida aparición pero duración más larga en comparación con el bromuro de fazadinio.
Las propiedades únicas del bromuro de fazadinio lo hacen particularmente útil para procedimientos que requieren una aparición rápida y una corta duración de la relajación muscular.
Propiedades
Número CAS |
36653-54-0 |
|---|---|
Fórmula molecular |
C28H24N6+2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene |
InChI |
InChI=1S/C28H24N6/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24/h3-20H,1-2H3/q+2/b30-29+ |
Clave InChI |
NJAGGYXZTILBMJ-QVIHXGFCSA-N |
SMILES |
CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |
SMILES isomérico |
CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |
SMILES canónico |
CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |
Números CAS relacionados |
49564-56-9 (dibromide) |
Sinónimos |
1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium) AH 8165 AH-8165 Dazopironium diazopyronium bromide fazadinium fazadinium bromide fazadinium dibromide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1236572.png)





![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)


![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)

![(7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1236595.png)
![(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1236596.png)

